Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is classified as an ester of benzoic acid and contains a cyano group and a boron-containing moiety. The compound's IUPAC name is ethyl 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and it has a molecular formula of and a molecular weight of 301.15 g/mol. Its CAS number is 1126479-87-5 .
This compound can be sourced from various chemical suppliers globally. It is primarily classified under organic compounds due to its structure involving carbon-based functional groups. The presence of the boron atom categorizes it further into organoboron compounds, which are known for their utility in various chemical reactions, especially in cross-coupling reactions in organic synthesis.
The synthesis of benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester typically involves several key steps:
These synthetic routes are crucial for obtaining high-purity derivatives suitable for research and application.
The molecular structure of benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester can be represented as follows:
The compound's structure can be visualized using SMILES notation: N#CC1=CC=C(C(OCC)=O)C=C1B(OC(C)2C)OC2(C)C
.
Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester participates in several important chemical reactions:
These reactions are essential for synthesizing more complex organic molecules and derivatives .
The mechanism by which benzoic acid derivatives function often involves:
These mechanisms are particularly relevant in medicinal chemistry where such compounds may serve as intermediates for drug development .
Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester exhibits several notable physical and chemical properties:
These properties are crucial for determining its handling and application in laboratory settings .
This compound has significant applications in:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1